Synthetic Yield Advantage: 2-Mercaptothiazole via Acid-Catalyzed Dithiocarbamate Route Outperforms Prior Art Methods by 24–39 Percentage Points
The acid-catalyzed method disclosed in EP0926140 (US5994553) achieves isolated yields of 2-mercaptothiazole ranging from 78.2% to 93.8% (Example 4: 93.8% yield at 98.9% purity), representing a 24–39 percentage-point improvement over prior art methods that yielded only 55% (Bull. Soc. Chim. Fr., 1948) and 70% (Bull. Soc. Chim. Fr., 2863, 1968) [1]. The improved process additionally suppresses polymeric by-product formation, which in earlier methods complicated purification and lowered effective throughput. This yield differential directly impacts the cost-per-kilogram of isolated product for procurement decisions involving large-scale intermediate synthesis.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 93.8% (optimized example; 98.9% purity) |
| Comparator Or Baseline | Prior art methods: 55% (literature 1) and 70% (literature 2) |
| Quantified Difference | +23.8–38.8 percentage points absolute yield advantage |
| Conditions | Acid-catalyzed reaction of chloroacetaldehyde with ammonium dithiocarbamate in aqueous medium; HCl as acid; 74 °C; ethyl acetate extraction |
Why This Matters
The 24–39% absolute yield gain directly reduces raw material cost per unit mass of 2-mercaptothiazole produced, a critical factor in large-scale procurement for pharmaceutical intermediate manufacturing.
- [1] US5994553A / EP0926140: Method for preparing 2-mercaptothiazole. Discloses yields up to 93.8% vs. prior art 55% and 70%. Example 4: 93.8% yield, 98.9% purity. View Source
